molecular formula C9H16O3 B1309147 6-Oxononanoic acid CAS No. 4144-58-5

6-Oxononanoic acid

Cat. No. B1309147
CAS RN: 4144-58-5
M. Wt: 172.22 g/mol
InChI Key: NTQPWIWDPJRIPQ-UHFFFAOYSA-N
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Description

6-Oxononanoic acid is an oxo carboxylic acid . It has the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . The IUPAC name for this compound is also 6-oxononanoic acid .


Synthesis Analysis

The synthesis of 6-Oxononanoic acid involves oxidation reactions . One method involves the reaction with oxygen and copper dichloride in acetic acid at 80°C for 6 hours .


Molecular Structure Analysis

The InChI code for 6-Oxononanoic acid is 1S/C9H16O3/c1-2-5-8(10)6-3-4-7-9(11)12/h2-7H2,1H3,(H,11,12) . The Canonical SMILES structure is CCCC(=O)CCCCC(=O)O .


Physical And Chemical Properties Analysis

6-Oxononanoic acid has a density of 1.0±0.1 g/cm³ . Its boiling point is 323.8±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.5 mmHg at 25°C and an enthalpy of vaporization of 62.2±6.0 kJ/mol . The flash point is 163.8±19.7 °C . The index of refraction is 1.450 . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .

Scientific Research Applications

Aromatic Potential in Winemaking

6-Oxononanoic acid, identified as 4-oxononanoic acid in studies, has been linked to the aromatic potential of Bordeaux grape cultivars. It is a chemical marker of dried/cooked fruits nuances in must and wine. Its biotransformation into γ-nonalactone by yeast during alcoholic fermentation has been demonstrated, indicating its role in influencing the aroma profile of wines. This discovery highlights the compound's significance in the winemaking process, particularly in contributing to the unique flavors of specific grape varieties (de Ferron et al., 2020).

Metabolic Effects in Liver Function

Research on 9-oxononanoic acid, a closely related compound, indicates its impact on hepatic lipid metabolism. In a study involving rats, the administration of 9-oxononanoic acid led to a significant reduction in the de novo synthesis of fatty acids in the liver. This finding suggests potential applications of similar compounds in studying and possibly managing metabolic processes related to liver function and lipid metabolism (Minamoto et al., 1988).

properties

IUPAC Name

6-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-5-8(10)6-3-4-7-9(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQPWIWDPJRIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961686
Record name 6-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxononanoic acid

CAS RN

4144-58-5
Record name 6-Oxononanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Jigami, Y Kawasaki, T Omori… - Applied and …, 1979 - Am Soc Microbiol
… A ring fission product, 2-hydroxy-6-oxononanoic acid, was … to form 2-hydroxy6-oxononanoic acid, but also the coexistence of … to 2-hydroxy-6-oxononanoic acid which is presumed not to …
Number of citations: 21 journals.asm.org
Y Jigami, T Omori, Y Minoda - Agricultural and Biological …, 1975 - Taylor & Francis
… isopropylbenzene and the formation of 3isobutylcatechol and (+ )-2-hydroxy-8-methyl6-oxononanoic acid from isobutylbenzene by the same Pseudomonas strains mentioned above. …
Number of citations: 29 www.tandfonline.com
Y Jigami, T Omori, Y Minoda - Agricultural and Biological …, 1979 - Taylor & Francis
… have suggested that a new reductive step to form reduced ring fission products, such as (+)-2-hydroxy7-methyl-6-oxooctanoic acid (1) and (+)-2hydroxy-8-methyl-6-oxononanoic acid(II), …
Number of citations: 4 www.tandfonline.com
AP Meshcheriakov, LV Petrova - Bulletin of the Academy of Sciences of …, 1958 - Springer
The following were synthesized for the first time by the catalytic method from the corresponding alkene and acid chloride; 1) 6-oxo-7-decenoic acid; 2) 8-methyl-6-oxo-7-nonenoic acid; 3…
Number of citations: 3 link.springer.com
K Kawamura, RB Gagosian - Journal of Chromatography A, 1988 - Elsevier
Positional isomers of aliphatic keto carboxylic acids (C 6 C 15 ) in marine aerosol samples collected in the North Pacific Ocean have been identified by using capillary gas …
Number of citations: 19 www.sciencedirect.com
AI Meyers, SV Downing, MJ Weiser - The Journal of Organic …, 2001 - ACS Publications
… The organic extracts were washed with brine, dried (Na 2 SO 4 ), and triturated with hexanes to provide 3.6 g (29%) of 8-methyl-6-oxononanoic acid as a light tan solid, mp 37.5−39.5 C. …
Number of citations: 60 pubs.acs.org
JW Lewis, N Polgar - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
EARLIER work showed that phthiocerol, on oxidation with chromic acid, affords ut-tetracosanoic acid together with a C1, methoxy-acid. The isolation of these oxidation products, …
Number of citations: 0 pubs.rsc.org
I Blažević, S Montaut, F Burčul, CE Olsen, M Burow… - Phytochemistry, 2020 - Elsevier
The glucosinolates (GSLs) is a well-defined group of plant metabolites characterized by having an S-β-d-glucopyrano unit anomerically connected to an O-sulfated (Z)-thiohydroximate …
Number of citations: 321 www.sciencedirect.com
OS Kukovinets, ET Yamansarova, VG Kasradze… - Russian journal of …, 2005 - Springer
… 6-Oxononanoic acid (XII) was prepared by ozonation of 3.72 g (0.03 mmol) of cycloolefin IX in a mixture of 40 ml of cyclohexane and 2.3 ml of AcOH followed by ozonide decomposition …
Number of citations: 1 link.springer.com
PK Murthy - Current Topics in Medicinal Chemistry, 2019 - ingentaconnect.com
Human lymphatic filariasis (LF), a parasitic infection caused by the nematodes Wuchereria bancrofti, Brugia malayi and B. timori, and transmitted by mosquito, results in a debilitating …
Number of citations: 7 www.ingentaconnect.com

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